2'-Aminoacetophenone

Catalog No.
S587457
CAS No.
551-93-9
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Aminoacetophenone

CAS Number

551-93-9

Product Name

2'-Aminoacetophenone

IUPAC Name

1-(2-aminophenyl)ethanone

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3

InChI Key

GTDQGKWDWVUKTI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1N

Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALC
SOL IN ETHER

Synonyms

1-(2-Aminophenyl)ethanone; 1-Acetyl-2-aminobenzene; 2-(Methylcarbonyl)benzenamine; 2-Acetylaniline; 2-Acetylphenylamine; 2-Aminophenyl Methyl Ketone; 2’-Aminoacetophenone; Methyl 2-Aminophenyl Ketone; NSC 8820; o-Acetylaniline; o-Aminoacetophenone; o

Canonical SMILES

CC(=O)C1=CC=CC=C1N

Occurrence and Natural Sources

'-Aminoacetophenone can be found in various natural sources, including:

  • Castanopsis cuspidata: This is a tree species native to East Asia, and 2'-aminoacetophenone has been identified as one of its constituents [].
  • Streptomyces: This is a genus of bacteria known for producing various bioactive compounds, including 2'-aminoacetophenone [].
  • Vitis vinifera: This is the scientific name for the common grapevine, and 2'-aminoacetophenone has been found in grapes and grape-derived products [].

Potential Applications in Scientific Research

'-Aminoacetophenone's properties have made it a subject of interest in various scientific research areas, including:

  • Organic synthesis: The molecule's reactive functional groups (carbonyl and amino) allow it to participate in various organic reactions, making it a potential building block for the synthesis of more complex molecules [].
  • Medicinal chemistry: Studies have explored the potential biological activities of 2'-aminoacetophenone and its derivatives. For example, research has investigated their potential as anti-inflammatory or anti-microbial agents [, ]. However, it is important to note that these are preliminary studies, and further research is needed to determine the safety and efficacy of 2'-aminoacetophenone for any potential therapeutic applications.

2'-Aminoacetophenone, also known as o-aminoacetophenone, is an aromatic ketone characterized by the presence of an amino group at the ortho position of the phenyl ring relative to the acetophenone structure. It appears as a yellow to yellow-brown liquid with a distinctive grape-like odor, which is noteworthy for its diagnostic significance in detecting the growth of Pseudomonas aeruginosa in culture and burn wounds . The molecular formula of 2'-aminoacetophenone is C8_8H9_9NO, and it has a melting point of approximately 20 °C and a boiling point ranging from 85 to 90 °C under reduced pressure .

The mechanism of action of 2'-Aminoacetophenone depends on the context.

  • As a pheromone: In honeybees, 2'-Aminoacetophenone binds to specific receptors on worker bees, triggering a behavioral response that inhibits aggression towards the queen []. The exact mechanism of receptor interaction needs further elucidation.
  • Flavor contribution: The interaction of 2'-Aminoacetophenone with taste receptors likely contributes to the perceived flavor profile in food products []. The specific taste receptors involved remain unknown.
  • Mild skin and respiratory irritation: Avoid direct contact and inhalation.
  • Combustibility: Organic compounds like 2'-Aminoacetophenone can be combustible. Proper handling practices for flammable liquids are recommended.
, including:

  • Amidation Reactions: It can undergo oxidative amido cyclization to produce isatin and iodoisatin using iodine and tert-butyl hydroperoxide as catalysts .
  • Photooxidation: In the presence of light and riboflavin, tryptophan can be converted into 2'-aminoacetophenone, which is implicated in the development of atypical aging off-flavor in wines.
  • Formation from Indole-3-acetic Acid: The compound can also form through the oxidative degradation of indole-3-acetic acid, particularly during wine fermentation processes .

2'-Aminoacetophenone exhibits significant biological activity. Research indicates that it induces oxidative stress and apoptosis in skeletal muscle cells, potentially disrupting mitochondrial functions. This effect is linked to increased reactive oxygen species production and downregulation of mitochondrial membrane potential, suggesting implications for chronic infections and muscle dysfunction . Additionally, it has been identified as a pheromone produced by virgin honeybee queens, influencing interactions within the hive .

Several methods exist for synthesizing 2'-aminoacetophenone:

  • Reaction with Methyl Lithium: It can be synthesized by reacting methyl lithium with isatoic anhydride in an anhydrous solvent at low temperatures (around -50 °C) .
  • Hydration and Reduction: Another method involves the reductive hydration of 1-ethynyl-2-nitrobenzenes using common reducing agents to yield 2'-aminoacetophenones .
  • Direct Amidation: A one-pot reaction involving iodine and tert-butyl hydroperoxide allows for simple amidation under metal-free conditions .

2'-Aminoacetophenone finds applications across various fields:

  • Flavoring Agent: Its grape-like odor makes it a valuable flavor component in food products such as masa corn flour.
  • Analytical Standards: It serves as an analytical standard in gas chromatography-mass spectrometry for detecting analytes in livestock particulate matter and grape-derived beverages .
  • Biological Research: Its role in inducing apoptosis makes it relevant in studies related to muscle health and chronic infections .

Studies have demonstrated that 2'-aminoacetophenone interacts with biological systems by inducing oxidative stress. Specifically, it promotes apoptosis through mechanisms involving mitochondrial dysfunction and accumulation of reactive oxygen species. This interaction highlights its potential role as a pathogenic factor in chronic infections .

Several compounds share structural similarities with 2'-aminoacetophenone. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
AcetophenoneAromatic ketone with a methyl group attached to carbonylCommonly used as a solvent; lacks amino group
4-AminoacetophenoneAmino group at para positionDifferent reactivity due to ortho vs para position
BenzoylacetamideContains both benzoyl and acetamide functional groupsExhibits different biological activities
N-(2-Aminoethyl)acetamideAmino group attached to ethyl instead of phenylDifferent solubility properties

The unique positioning of the amino group at the ortho position in 2'-aminoacetophenone contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Immune Tolerization Processes

2'-Aminoacetophenone induces a profound state of immune tolerization in macrophages through a biphasic response mechanism that fundamentally alters cellular responsiveness. Initial exposure to this quorum sensing molecule for 1-6 hours results in significant increases in intracellular adenosine triphosphate and acetyl-coenzyme A concentrations, indicating an activated metabolic state [3] [4]. However, prolonged exposure for 48 hours or more induces a tolerized state characterized by sustained reductions in these crucial energy metabolites, establishing a quiescent bioenergetic phenotype [4] [5].

The tolerization process demonstrates remarkable persistence, with macrophages exhibiting sustained unresponsiveness to secondary 2'-Aminoacetophenone exposure for up to 7 days post-treatment [1] [6]. This immunological memory is mediated through epigenetic reprogramming involving histone deacetylase 1 activation, which results in hypoacetylation of lysine 18 of histone H3 at pro-inflammatory cytokine promoter sites [7] [6]. The molecular mechanism underlying this tolerance involves enhanced interaction between nuclear factor kappa B p50 subunit and histone deacetylase 1, leading to transcriptional repression of pro-inflammatory mediators [7].

Critically, the tolerization extends beyond 2'-Aminoacetophenone-specific responses, as tolerized macrophages demonstrate reduced activation when challenged with other pathogen-associated molecular patterns, including lipopolysaccharide and peptidoglycan [1] [8]. This cross-tolerance phenomenon suggests that 2'-Aminoacetophenone establishes a broadly immunosuppressive state that could facilitate persistence of diverse microbial pathogens.

Intracellular Bacterial Clearance Impairment

2'-Aminoacetophenone significantly compromises the ability of macrophages to eliminate intracellular bacteria through multiple interconnected mechanisms affecting autophagy, lipid metabolism, and cellular energetics [2] [9]. The compound reduces expression of critical autophagy genes, including Unc-51-like autophagy activating kinase 1 and Beclin1, while simultaneously decreasing protein levels of microtubule-associated protein 1 light chain 3 isoform B and p62 [2] [10] [9].

The impairment of bacterial clearance is mechanistically linked to reduced expression of stearoyl-coenzyme A desaturase 1, the rate-limiting enzyme in monounsaturated fatty acid biosynthesis [2] [9]. This lipogenic enzyme is essential for proper autophagosome formation and maturation, and its suppression by 2'-Aminoacetophenone prevents effective bacterial elimination. Remarkably, supplementation with stearoyl-coenzyme A desaturase 1 substrates, including palmitoyl-coenzyme A and stearoyl-coenzyme A, restores macrophage capacity for Pseudomonas aeruginosa clearance [2] [9].

The metabolic basis of clearance impairment involves perturbations in mitochondrial bioenergetics, specifically decreased expression of the mitochondrial pyruvate carrier, which is regulated by diminished expression and nuclear presence of estrogen-related nuclear receptor alpha [3] [4]. This cascade results in reduced pyruvate influx into mitochondria and consequently diminished adenosine triphosphate production in tolerized macrophages [3] [4]. Exogenous adenosine triphosphate supplementation in infected macrophages restores transcript levels of mitochondrial pyruvate carrier and estrogen-related nuclear receptor alpha while enhancing cytokine production and intracellular bacterial clearance [3] [4].

Inflammatory Response Regulation

Pro-inflammatory Cytokine Suppression

2'-Aminoacetophenone demonstrates potent suppressive effects on multiple pro-inflammatory cytokines through coordinated epigenetic and transcriptional mechanisms. Pretreatment with this compound significantly reduces serum levels of tumor necrosis factor-alpha, interleukin-1 beta, interleukin-4, and interferon-gamma in infected animals compared to untreated controls [1] [8]. The suppression occurs through nuclear factor kappa B pathway inhibition, characterized by reduced phosphorylation of the p65 subunit and decreased DNA binding activity [1] [7].

The molecular mechanism involves disruption of the interaction between nuclear factor kappa B p65 and the transcriptional coactivators cyclic adenosine monophosphate response element-binding protein-binding protein and p300, while simultaneously enhancing the association between p50 and histone deacetylase 1 [7]. This shift in protein-protein interactions results in formation of transcriptionally repressive complexes at pro-inflammatory gene promoters [7].

Histone deacetylase 1 plays a central role in cytokine suppression by catalyzing deacetylation of histone H3 lysine 18 at tumor necrosis factor-alpha promoter sites, leading to chromatin condensation and transcriptional silencing [7] [6]. The suppressive effect is reversible through histone deacetylase inhibition, confirming the epigenetic basis of 2'-Aminoacetophenone-mediated immunomodulation [7]. Importantly, the cytokine suppression contributes to reduced tissue damage and inflammation while permitting bacterial persistence at high burden levels [1] [8].

Long-term Immunological Memory Effects

2'-Aminoacetophenone establishes long-lasting immunological memory characterized by sustained alterations in cellular bioenergetics and epigenetic modifications that persist well beyond the initial exposure period [4] [11] [6]. The memory effects are evident in the sustained reduction of adenosine triphosphate and acetyl-coenzyme A concentrations, which remain decreased for weeks following the initial tolerization event [4] [11].

Mitochondrial dysfunction represents a key component of the immunological memory, with tolerized macrophages exhibiting persistently reduced oxygen consumption rates and impaired oxidative phosphorylation [4] [11]. Ultramicroscopic examination reveals altered mitochondrial morphology in 2'-Aminoacetophenone-exposed cells, with mitochondria appearing smaller and more rounded with reduced cristae, indicating structural and functional impairment [4].

The epigenetic memory involves stable histone deacetylase 1-mediated modifications that maintain transcriptional repression of pro-inflammatory genes for at least 7 days post-exposure [6]. This chromatin remodeling creates a persistently immunosuppressive state that renders macrophages unresponsive to subsequent pathogen challenges [1] [11]. The durability of these effects suggests that 2'-Aminoacetophenone functions as a "training agent" that fundamentally reprograms innate immune cell function to favor pathogen tolerance over elimination [6].

In murine infection studies, the long-term effects of 2'-Aminoacetophenone-mediated tolerization correlate with sustained bacterial persistence and reduced inflammatory pathology [1] [4]. Animals pretreated with 2'-Aminoacetophenone demonstrate remarkable survival benefits when challenged with lethal bacterial infections, with survival rates increasing from 10% in untreated controls to 90% in pretreated animals [1]. However, this survival comes at the cost of increased bacterial burden and impaired pathogen clearance, supporting the concept that 2'-Aminoacetophenone promotes host tolerance rather than resistance to infection [1] [8].

Memory ComponentInitial Exposure (1-6 hours)Long-term Exposure (48+ hours)Memory Duration
ATP LevelsSignificantly increasedDecreased below baselineSustained for weeks
Acetyl-CoA ConcentrationsSignificantly increasedDecreased below baselineSustained for weeks
Oxygen Consumption Rate (OCR)EnhancedSignificantly reducedPersistent dysfunction
Mitochondrial RespirationElevatedImpairedLong-term impairment
Cellular ResponsivenessActivated stateTolerized stateUnresponsive to re-exposure
Epigenetic ModificationsHistone acetylationHistone deacetylationStable for 7+ days

Physical Description

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline]
Liquid

Color/Form

YELLOW OILY LIQUID
YELLOW CRYSTALS

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

135.068413911 g/mol

Monoisotopic Mass

135.068413911 g/mol

Boiling Point

BP 250-252 °C @ 760 MM HG (SOME DECOMP)
85.00 to 90.00 °C. @ 0.50 mm Hg

Heavy Atom Count

10

Density

1.115-1.121

LogP

1.63 (LogP)
1.63

Melting Point

20 °C

UNII

69Y77091BC

Related CAS

25384-14-9 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 134 companies with hazard statement code(s):;
H302 (15.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00989 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

27941-88-4
551-93-9

Metabolism Metabolites

YIELDS 2-CARBOXAMIDO-4-METHYLQUINAZOLINE, 2-HYDROXYMETHYL-4-METHYLQUINAZOLINE, & 4-METHYLQUINAZOLINE IN PSEUDOMONAS. /FROM TABLE/
2-AMINO-3-HYDROXYACETOPHENONE WAS ISOLATED FROM URINE OF RATS GIVEN 15 MG 2-AMINOACETOPHENONE/KG/DAY FOR 4 DAYS & FROM THE SUPERNATANT OF CULTURES OF RAT LIVER MICROSOMES INCUBATED WITH 2-AMINOACETOPHENONE FOR 2 HR AT 37 °C.
IN CELL-FREE EXTRACTS OF BACILLUS SUBTILIS, 2'-AMINOACETOPHENONE WAS UTILIZED AS RAPIDLY AS AMINOACETONE.

Associated Chemicals

3-Aminoacetophenone;99-03-6

Wikipedia

2'-aminoacetophenone

Methods of Manufacturing

PREPN OF O- ISOMERS

General Manufacturing Information

Ethanone, 1-(2-aminophenyl)-: ACTIVE

Analytic Laboratory Methods

O-AMINOACETOPHENONE WAS ISOLATED FROM NEUTRAL OR ALKALINE LIQUID SWINE MANURE BY STEAM DISTILLATION & COLUMN CHROMATOGRAPHY & IDENTIFIED BY GAS CHROMATOGRAPHY & MASS SPECTROMETRY.

Dates

Last modified: 08-15-2023

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